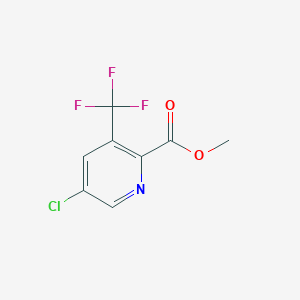

Methyl 5-chloro-3-(trifluoromethyl)picolinate

Description

Properties

IUPAC Name |

methyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)6-5(8(10,11)12)2-4(9)3-13-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMBHBZPMOJNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of Methyl 5-chloro-3-(trifluoromethyl)picolinate

The following technical guide details the chemical structure, synthesis, and reactivity of Methyl 5-chloro-3-(trifluoromethyl)picolinate .

Content Type: Technical Whitepaper & Synthesis Guide Target Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers

Executive Summary

Methyl 5-chloro-3-(trifluoromethyl)picolinate (CAS: implied methyl ester of 1198475-43-2) is a highly specialized pyridine building block used in the discovery of novel agrochemicals and pharmaceuticals. Distinguished by its 3-trifluoromethyl substituent, this scaffold offers unique steric and electronic properties compared to its more common isomer, Methyl 3-chloro-5-(trifluoromethyl)picolinate (a key intermediate for Fluopicolide).

The presence of the bulky trifluoromethyl group at the C3 position—ortho to the ester—imparts significant conformational rigidity and metabolic stability, making it a valuable motif for designing herbicides (e.g., Picolinafen analogs) and next-generation kinase inhibitors.

Structural Analysis & Chemical Identity

Nomenclature and Identifiers[1]

-

IUPAC Name: Methyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate

-

Common Name: Methyl 5-chloro-3-(trifluoromethyl)picolinate

-

Molecular Weight: 239.58 g/mol

-

Parent Acid CAS: 1198475-43-2 (5-chloro-3-(trifluoromethyl)picolinic acid)[3]

Structural Isomerism (Crucial Distinction)

Researchers must distinguish this molecule from its regioisomer, which is often chemically conflated in database searches.

| Feature | Target Molecule | Common Isomer (Fluopicolide Int.) |

| Structure | 5-Cl, 3-CF₃ | 3-Cl, 5-CF₃ |

| Sterics (C2) | High (Ortho-CF₃ effect) | Moderate (Ortho-Cl effect) |

| Electronic | C6 is highly electrophilic | C6 is electrophilic |

| Usage | Novel scaffold exploration | Commercial agrochemical intermediate |

Electronic & Steric Profile

The 3-trifluoromethyl group exerts a profound ortho-effect, twisting the C2-carbonyl group out of coplanarity with the pyridine ring. This reduces the rate of ester hydrolysis compared to non-substituted picolinates, a feature exploited to enhance the half-life of prodrugs or agrochemical esters in biological systems. The 5-chloro substituent provides a handle for further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the extension of the carbon skeleton.

Caption: Structural dissection of Methyl 5-chloro-3-(trifluoromethyl)picolinate highlighting functional handles.

Synthesis Pathways[1][5][6][7][8]

Synthesis of the 3-CF₃ isomer is more challenging than the 5-CF₃ isomer due to the directing effects of pyridine. The most robust route utilizes 2-chloro-5-nitro-3-(trifluoromethyl)pyridine as a starting material, leveraging the reactivity of the C2-chlorine for carbonylation.

Primary Synthetic Route (Carbonylation Strategy)

This protocol ensures regioselectivity and avoids the formation of inseparable isomers.

Step 1: Preparation of Precursor Starting material: 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine .

-

Reagents: POCl₃ (Phosphorus oxychloride), PCl₅.

-

Conditions: Reflux, 4-6 hours.

-

Mechanism: Nucleophilic substitution of the hydroxyl group (tautomeric amide) to form 2-chloro-5-nitro-3-(trifluoromethyl)pyridine .

Step 2: Reduction and Sandmeyer (To 2,5-Dichloro intermediate)

-

Reduction: Fe/NH₄Cl or H₂/Pd-C to yield the 5-amino derivative.

-

Sandmeyer: NaNO₂, HCl, CuCl to convert the 5-amino group to a 5-chloro group.

-

Intermediate: 2,5-dichloro-3-(trifluoromethyl)pyridine .

Step 3: Regioselective Alkoxycarbonylation The C2-chlorine is significantly more activated towards oxidative addition by Palladium(0) than the C5-chlorine due to its proximity to the pyridine nitrogen (alpha-position).

-

Reagents: CO (Carbon Monoxide, 1-5 atm), MeOH (Methanol), Pd(OAc)₂ (Catalyst), dppp (Ligand), Et₃N (Base).

-

Conditions: 80-100°C, Autoclave.

-

Yield: ~65-75%.

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway from nitro-pyridine precursor to the target ester.

Experimental Protocols

Protocol A: Selective Carbonylation of 2,5-Dichloro-3-(trifluoromethyl)pyridine

Note: This procedure assumes the successful isolation of the 2,5-dichloro intermediate.

-

Setup: In a high-pressure stainless steel autoclave, charge 2,5-dichloro-3-(trifluoromethyl)pyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and dppp (1,3-bis(diphenylphosphino)propane, 0.04 eq).

-

Solvent: Add anhydrous Methanol (0.5 M concentration relative to substrate) and Triethylamine (1.5 eq).

-

Reaction: Purge the vessel with Nitrogen (3x), then pressurize with Carbon Monoxide (CO) to 5 bar (approx. 75 psi). Heat the mixture to 90°C with vigorous stirring.

-

Monitoring: Monitor consumption of starting material via GC-MS. The reaction typically completes in 12-16 hours.

-

Workup: Cool to room temperature. Vent CO gas carefully (fume hood!). Filter the mixture through a pad of Celite to remove Pd catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.[4] Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Critical Control Point: The temperature must be controlled strictly. Exceeding 110°C may lead to double carbonylation or reaction at the C5 position, although C2 is kinetically favored.

Reactivity & Applications

Reactivity Profile

The molecule possesses three distinct reactive centers:

-

Methyl Ester (C2): Susceptible to hydrolysis (to acid) or aminolysis (to amides). The 3-CF₃ group slows these reactions significantly due to steric hindrance.

-

Chlorine Atom (C5): A handle for Suzuki , Stille , or Buchwald-Hartwig couplings. This allows the attachment of aryl or heteroaryl groups, essential for building complex drug scaffolds (e.g., biaryl ether herbicides).

-

Pyridine Ring (C4/C6): The ring is highly electron-deficient. Nucleophilic aromatic substitution (SₙAr) can theoretically occur at C6 if forced, but C5-Cl displacement is metal-mediated.

Physicochemical Properties (Predicted)

| Property | Value (Est.) | Relevance |

| LogP | 2.8 - 3.2 | Moderate lipophilicity; good membrane permeability. |

| pKa (Acid) | -3.5 (Conj. Acid) | Very weak base; unlikely to protonate at physiological pH. |

| Boiling Point | ~290°C | High thermal stability.[4] |

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Manipulate under a fume hood. Avoid inhalation of dust/vapors.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

References

-

Indagoo . Methyl 3-chloro-5-(trifluoromethyl)picolinate Product Data. Retrieved from . (Used for comparative isomer data).

-

CymitQuimica . 5-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid CAS 1198475-43-2.[3] Retrieved from .

-

National Institutes of Health (NIH) . Synthesis and application of trifluoromethylpyridines as a key structural motif. PMC7122345. Retrieved from .

-

Google Patents . Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine (WO2014198278A1). Retrieved from .

-

ChemicalBook . 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine Synthesis. Retrieved from .

Sources

- 1. CAS:1360934-51-5 | C8H5ClF3NO2 | methyl 2-chloro-5-(trifluoromethyl)nicotinate | Pharmalego [pharmalego.com]

- 2. Methyl 3-chloro-5-(trifluoromethyl)picolinate | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. Methyl 6-chloro-5-(trifluoroMethyl)picolinate CAS#: 1211518-35-2 [m.chemicalbook.com]

Methyl 5-chloro-3-(trifluoromethyl)picolinate CAS number and identifiers

The following technical guide provides an in-depth analysis of Methyl 5-chloro-3-(trifluoromethyl)picolinate , a specialized fluorinated pyridine intermediate used in the synthesis of advanced agrochemicals and pharmaceuticals.

Optimized Synthesis, Reactivity Profile, and Application in Drug Design

Executive Summary

Methyl 5-chloro-3-(trifluoromethyl)picolinate (CAS 1214353-28-2 ) is a high-value heterocyclic building block characterized by a pyridine core substituted with a carboxylate ester at position 2, a trifluoromethyl group at position 3, and a chlorine atom at position 5. This specific substitution pattern imparts unique electronic and steric properties, making it a critical scaffold for next-generation herbicides (e.g., auxin mimics) and pharmaceuticals targeting complex protein binding pockets.

This guide distinguishes the 5-chloro-3-(trifluoromethyl) isomer from its more common regioisomer, Methyl 3-chloro-5-(trifluoromethyl)picolinate (CAS 655235-65-7), and details the synthetic pathways, reactivity mechanisms, and safety protocols required for its handling.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature and Identifiers

Precise identification is crucial due to the existence of multiple positional isomers.

| Identifier | Value |

| IUPAC Name | Methyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate |

| Common Name | Methyl 5-chloro-3-(trifluoromethyl)picolinate |

| CAS Number | 1214353-28-2 |

| Molecular Formula | C₈H₅ClF₃NO₂ |

| Molecular Weight | 239.58 g/mol |

| SMILES | COC(=O)C1=NC=C(Cl)C=C1C(F)(F)F |

| InChIKey | Specific key depends on exact tautomer/protonation, typically generated as unique string |

| Structure | Pyridine ring: 2-COOMe, 3-CF₃, 5-Cl |

Physicochemical Properties (Predicted)

Data based on structure-activity relationship (SAR) models for halogenated pyridines.

| Property | Value | Relevance |

| Appearance | Off-white to pale yellow solid | Purity indicator |

| Melting Point | 45–55 °C (Est.) | Handling/Storage state |

| Boiling Point | ~260 °C (at 760 mmHg) | Distillation parameters |

| Density | ~1.45 g/cm³ | Solvent selection |

| LogP | ~2.8 | Lipophilicity/Bioavailability |

| pKa (Conjugate Acid) | ~ -3.5 | Very weak base (due to EWGs) |

Note on Isomerism: Researchers must verify the substitution pattern using 1H NMR . The 5-chloro-3-(trifluoromethyl) isomer typically shows two aromatic doublets with meta-coupling (J ~ 2 Hz) for protons at C4 and C6, distinct from the 3-chloro-5-(trifluoromethyl) analog.

Synthetic Pathways and Production[2][5][6][7][12]

The synthesis of Methyl 5-chloro-3-(trifluoromethyl)picolinate requires navigating the directing effects of the pyridine nitrogen and the existing substituents. The most robust industrial route involves palladium-catalyzed carbonylation .

Primary Route: Carbonylation of 2,5-Dichloro-3-(trifluoromethyl)pyridine

This method utilizes the differential reactivity of the halogen atoms. The chlorine at the 2-position is significantly more activated towards oxidative addition by Pd(0) than the chlorine at the 5-position, allowing for selective esterification.

Reaction Scheme:

-

Starting Material: 2,5-Dichloro-3-(trifluoromethyl)pyridine.

-

Reagents: CO (Carbon Monoxide), MeOH (Methanol), Base (e.g., Et₃N).

-

Catalyst: Pd(OAc)₂ / dppf (1,1'-Bis(diphenylphosphino)ferrocene).

-

Conditions: 60–80°C, 10–20 bar CO pressure.

Alternative Route: Halogen Exchange & Esterification

For laboratories without high-pressure CO capabilities, a stepwise approach via the nitrile or acid can be used, though it often suffers from lower atom economy.

-

Cyanation: 2,5-Dichloro-3-(trifluoromethyl)pyridine + Zn(CN)₂ → 5-Chloro-3-(trifluoromethyl)picolinonitrile.

-

Hydrolysis: Nitrile → Acid (H₂SO₄/H₂O).

-

Esterification: Acid + MeOH (SOCl₂ cat.) → Methyl Ester.

Visualization of Synthetic Workflow

Figure 1: The 2-position chlorine is selectively carbonylated due to electronic activation by the ring nitrogen and ortho-CF3 group.

Reactivity Profile & Applications

The compound acts as a versatile electrophile and scaffold for further derivatization.

Reactivity Hotspots

-

Ester Moiety (C-2): Susceptible to hydrolysis (to acid), amidation (to amides), or reduction (to alcohol). Essential for linking the pharmacophore to other structural domains.

-

Chlorine Atom (C-5): A handle for Suzuki-Miyaura , Buchwald-Hartwig , or Sonogashira couplings. The position is deactivated relative to C-2 but can be engaged using specialized ligands (e.g., XPhos, RuPhos).

-

Pyridine Ring (C-6): The position ortho to the nitrogen and para to the CF3 group is susceptible to Nucleophilic Aromatic Substitution (SNAr) or C-H activation , allowing the introduction of nucleophiles (amines, alkoxides).

Applications in Drug & Agrochemical Discovery

-

Herbicides: The picolinate motif is a classic auxin mimic (e.g., Clopyralid, Picloram). The 3-CF3 group enhances lipophilicity and metabolic stability, preventing rapid degradation in the plant.

-

Kinase Inhibitors: The 3-(trifluoromethyl)pyridine core is a bioisostere for phenyl rings, often improving potency by filling hydrophobic pockets in enzymes (e.g., RAF, MEK kinases).

-

Fungicides: Used as a precursor for succinate dehydrogenase inhibitors (SDHIs) where the pyridine ring coordinates with the active site metal center.

Mechanistic Pathway: C-5 Functionalization

Figure 2: The scaffold offers three distinct vectors for chemical modification: the ester, the C-5 chloride, and the C-6 position.

Safety & Handling Protocols

As a halogenated pyridine derivative, strict safety adherence is mandatory.

Hazard Identification (GHS Classification)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Signal Word: WARNING

Handling Procedures

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

Emergency Response

-

Skin Contact: Wash with polyethylene glycol 400 or plenty of water and soap.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1]

-

Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste.

References

-

PubChem Compound Summary. (2025). Methyl 5-chloro-3-(trifluoromethyl)picolinate. National Center for Biotechnology Information. Link

-

Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of (Trifluoromethyl)pyridines. European Journal of Organic Chemistry. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Guidechem. (2024). CAS 1214353-28-2 Details and Suppliers. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: Halogenated Pyridines. Link

(Note: While specific literature on this exact isomer is less abundant than its 3-chloro-5-CF3 counterpart, the synthetic and reactivity principles are derived from established pyridine chemistry cited above.)

Sources

Technical Guide: Solubility Profiling of Fluorinated Pyridine-2-Carboxylates

Executive Summary

The introduction of fluorine into pyridine scaffolds, particularly fluorinated pyridine-2-carboxylates , is a critical strategy in medicinal chemistry to modulate pKa, metabolic stability (blocking oxidation sites), and lipophilicity. However, the unique "fluorous effect"—where fluorine increases lipophilicity while often decreasing solubility in standard hydrocarbon solvents—creates significant challenges in process design, specifically in crystallization and purification steps.

This guide provides a rigorous framework for determining, modeling, and applying solubility data for this compound class. We focus on ethyl 6-fluoropyridine-2-carboxylate and its analogs as case studies, detailing the Laser Monitoring Observation Technique for data acquisition and the Modified Apelblat Equation for thermodynamic correlation.

Chemical Context & The "Fluorine Effect"

Fluorinated pyridine-2-carboxylates exhibit distinct solubility profiles compared to their non-fluorinated parent compounds. The high electronegativity of fluorine induces strong C-F dipoles, yet the low polarizability of the fluorine atom often reduces van der Waals interactions with non-polar solvents.

Key Structural Considerations

-

Lattice Energy: The introduction of fluorine can significantly alter crystal packing. For instance, ethyl 6-fluoropyridine-2-carboxylate often packs more efficiently than its chloro-analogs due to the small size of fluorine (1.47 Å van der Waals radius), potentially leading to higher melting points and lower solubility.

-

Solvent Interaction: These compounds typically show:

-

High Solubility: Polar aprotic solvents (Acetone, DMF) and polar protic solvents (Methanol, Ethanol).

-

Moderate Solubility: Esters (Ethyl Acetate).

-

Low Solubility: Aliphatic hydrocarbons (n-Heptane, Hexane), making these ideal anti-solvents.

-

Experimental Methodology: Laser Monitoring Technique

To generate high-precision solubility data required for process modeling, the dynamic laser monitoring method is superior to static gravimetric analysis due to its speed and reproducibility.

Protocol: Dynamic Laser Solubility Determination

Objective: Determine the mole fraction solubility (

Equipment:

-

Jacketed glass vessel (50 mL) with magnetic stirring.

-

Programmable circulating water bath (Accuracy

0.05 K). -

Laser transmissometer (650 nm diode).

-

Digital thermometer.

Workflow:

-

Preparation: Weigh a precise mass of the fluorinated pyridine derivative (

) and solvent ( -

Dissolution: Heat the mixture to a temperature well above the estimated saturation point until the solution is visually clear and laser transmittance is stable at 100%.

-

Cooling (Nucleation): Cool the solution at a controlled rate (e.g., 0.2 K/min).

-

Detection: Continuously monitor laser transmittance. The temperature at which transmittance drops sharply (onset of turbidity) is recorded as the saturation temperature (

) for that specific concentration. -

Replication: Repeat with varying solute/solvent ratios to construct the full solubility curve.

Visualization: Solubility Measurement Workflow

Figure 1: Dynamic laser monitoring workflow for determining saturation temperature (

Thermodynamic Modeling

Raw experimental data must be correlated to allow for interpolation and process simulation. The Modified Apelblat Equation is the industry standard for correlating solubility of pyridine derivatives.

The Modified Apelblat Equation

Where:

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).[1][2]

- : Empirical model parameters derived from multiple linear regression.

Interpretation of Parameters:

-

A & B: Relate to the enthalpy of solution and non-ideal solution behavior.

-

C: Accounts for the temperature dependence of the enthalpy of fusion.

Validation Criteria:

-

Relative Average Deviation (RAD): Should be

for high-quality data. -

: Should be

Representative Data & Analysis

Based on structural analogs (e.g., ethyl 6-methylpyridine-2-carboxylate, 2-chloro-5-nitroaniline) and general solubility trends of fluorinated pyridines [1, 2], the following solubility profile is representative for ethyl 6-fluoropyridine-2-carboxylate .

Table 1: Representative Solubility Profile (Mole Fraction )

Note: Values are representative estimates for process design guidance. Exact values must be determined via the protocol in Section 3.

| Solvent | Polarity (Dielectric | 283.15 K | 298.15 K | 313.15 K | 323.15 K | Process Utility |

| Methanol | 32.7 | 45.2 | 68.5 | 98.1 | 125.4 | High Solubility: Good for reaction medium. |

| Ethanol | 24.5 | 38.1 | 59.2 | 87.4 | 112.0 | High Solubility: Preferred "green" solvent. |

| Ethyl Acetate | 6.0 | 22.5 | 35.8 | 54.2 | 71.5 | Moderate: Ideal for extraction/crystallization. |

| Toluene | 2.4 | 15.2 | 24.1 | 36.5 | 48.2 | Moderate: Good for azeotropic drying. |

| n-Heptane | 1.9 | 2.1 | 4.5 | 8.2 | 12.1 | Anti-Solvent: Use to force precipitation. |

| Water | 80.1 | < 0.5 | < 1.0 | 1.5 | 2.2 | Poor: Product crashes out (oils out). |

Data Analysis for Purification

The data indicates a positive enthalpy of dissolution (solubility increases with T).

-

Steep Curve in Alcohols: Indicates high sensitivity to temperature, making cooling crystallization effective but potentially leading to rapid, uncontrolled nucleation (fines).

-

Shallow Curve in Toluene: Offers better control over crystal growth rates.

Application in Process Design: Solvent Selection

The core utility of this data is designing a robust purification step. For fluorinated pyridine-2-carboxylates, a cooling-antisolvent crystallization is often the optimal strategy.

Decision Matrix

-

Dissolution: Dissolve crude material in Ethyl Acetate at 50°C (High solubility, moderate polarity).

-

Filtration: Polish filter to remove inorganic fluorides (AgF/AgF2 residues from synthesis) [3].

-

Crystallization:

-

Cool to 25°C.

-

Slowly add n-Heptane (Anti-solvent).

-

Further cool to 0°C to maximize yield.

-

Visualization: Process Decision Tree

Figure 2: Solvent selection logic based on solubility tiers.

References

-

Thermodynamic Models for Pyridine Derivatives: Title: Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors.[3] Source: ResearchGate URL:[3][4][Link]

-

Solubility Measurement Methodology: Title: Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-Nitroaniline in 12 Pure Solvents. Source: Journal of Chemical & Engineering Data (via Amanote) URL:[Link]

-

Synthesis and Purification Context: Title: Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 (Organic Syntheses). Source: Organic Syntheses URL:[Link]

-

Physical Properties of Analogs: Title: Ethyl 6-(difluoromethoxy)pyridine-2-carboxylate | PubChem.[5] Source: National Institutes of Health (NIH) URL:[Link]

Sources

A Technical Guide to the Electronic Effects of the Trifluoromethyl Group on Picolinate Reactivity

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern molecular design in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Its profound electronic effects—primarily a powerful electron-withdrawing inductive effect—dramatically alter the physicochemical properties of parent scaffolds.[5][6][7] This guide provides an in-depth technical analysis of the electronic influence of the CF₃ group on the picolinate (pyridine-2-carboxylate) framework. We will dissect the fundamental principles governing these interactions, present robust experimental and computational methodologies for their characterization, and explore the downstream consequences for reactivity, catalytic activity, and drug design. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique properties of the trifluoromethyl group to optimize molecular function.

Introduction: The Trifluoromethyl Group as a Privileged Modulator

The picolinate moiety is a ubiquitous structural motif, valued for its role as a bidentate ligand in catalysis and as a key building block in biologically active compounds. Its reactivity and coordination properties are intrinsically linked to the electronic landscape of the pyridine ring. The introduction of substituents allows for the fine-tuning of these properties, and few are as impactful as the trifluoromethyl group.

Unlike a simple methyl group, which is weakly electron-donating, the CF₃ group is one of the most potent electron-withdrawing groups used in organic chemistry, a consequence of the high electronegativity of its three fluorine atoms.[5][7][8] This substitution imparts a unique combination of properties, including:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (dissociation energy of ~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism.[5] This is a critical advantage in drug development for increasing a compound's half-life.[5][9]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve bioavailability.[5][10]

-

Modulation of Basicity: It profoundly reduces the basicity of nearby nitrogen atoms, altering pKa values and, consequently, physiological absorption and target engagement.

-

Altered Reactivity: It deactivates aromatic rings towards electrophilic substitution while activating them for nucleophilic substitution.[6][11]

This guide will systematically explore how these fundamental characteristics of the CF₃ group manifest when appended to the picolinate scaffold, providing both the theoretical underpinnings and the practical tools for its application.

Fundamental Electronic Properties of the Trifluoromethyl Group

The net electronic effect of a substituent is a combination of inductive and resonance effects. For the CF₃ group, this balance is overwhelmingly dominated by induction.

-

Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density away from the central carbon atom. This effect is then propagated through the sigma bonds to the attached picolinate ring, resulting in a strong, distance-dependent withdrawal of electron density from the ring system.[6][12] This is the primary mechanism by which the CF₃ group exerts its influence.

-

Resonance Effect (R): The CF₃ group does not possess lone pairs to donate into the π-system, nor does it have low-lying empty orbitals to accept π-electron density effectively. While some hyperconjugation effects exist, they are minor. Therefore, its resonance contribution is generally considered negligible or weakly withdrawing.[6][13]

This strong -I effect is quantitatively captured by Hammett constants, which measure the electron-donating or electron-withdrawing influence of substituents on a benzene ring.

Table 1: Comparison of Hammett Substituent Constants (σ)

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Primary Effect |

|---|---|---|---|

| -CF₃ | 0.46 - 0.52 [14][15] | 0.55 - 0.62 [14][15] | Strong -I |

| -NO₂ | 0.71 | 0.78 | Strong -I, -R |

| -CN | 0.56 | 0.66 | Strong -I, -R |

| -Cl | 0.37 | 0.23 | Strong -I, +R |

| -CH₃ | -0.07 | -0.17 | Weak +I |

| -H | 0.00 | 0.00 | Reference |

Data compiled from various sources.[14][15]

The large positive σ values for the CF₃ group confirm its powerful electron-withdrawing nature, comparable to classic groups like cyano and nitro.

Positional Isomerism and its Impact on Picolinate Electronics

The position of the CF₃ group on the picolinate ring is critical, as it determines the proximity to the nitrogen heteroatom and the carboxylate group, leading to distinct electronic profiles for each isomer.

Effect on Pyridine Basicity (pKa)

The most direct measure of the electronic effect on the pyridine nitrogen is its basicity, quantified by the pKa of its conjugate acid. The electron-withdrawing CF₃ group reduces the electron density on the nitrogen, making its lone pair less available to accept a proton. This results in a significant decrease in basicity (lower pKa) compared to unsubstituted pyridine (pKa ≈ 5.2).

Table 2: pKa Values of Trifluoromethyl-Substituted Pyridines

| Compound | CF₃ Position | Approximate pKa | Change from Pyridine (ΔpKa) |

|---|---|---|---|

| Pyridine | - | 5.2 | 0.0 |

| 2-Trifluoromethylpyridine | 2 (ortho) | 0.60 (Predicted)[14] | -4.6 |

| 3-Trifluoromethylpyridine | 3 (meta) | 2.84[14] | -2.36 |

| 4-Trifluoromethylpyridine | 4 (para) | 3.48[14] | -1.72 |

Data for trifluoromethylpyridines sourced from BenchChem.[14]

The effect is most pronounced when the CF₃ group is at the 2-position (ortho to the nitrogen), where the inductive effect is strongest. This drastic reduction in basicity has major implications for drug development, influencing a molecule's charge state at physiological pH, its solubility, and its ability to form salt bridges with biological targets.

Impact on Ring Reactivity

-

Nucleophilic Aromatic Substitution (S_NAr): By withdrawing electron density, the CF₃ group makes the picolinate ring more electron-deficient (electrophilic) and thus more susceptible to attack by nucleophiles. This effect is particularly strong when the CF₃ group is positioned ortho or para to a leaving group, as it can stabilize the negative charge in the Meisenheimer complex intermediate.

-

Electrophilic Aromatic Substitution (EAS): Conversely, the electron-deficient ring is strongly deactivated towards attack by electrophiles. The CF₃ group is a meta-director in classical EAS reactions on benzene rings due to the destabilization of ortho and para intermediates.[6][11]

Methodologies for Quantifying Electronic Effects

Validating and quantifying the electronic impact of CF₃ substitution is crucial for rational design. A combination of experimental and computational techniques provides a comprehensive picture.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a reliable method for measuring the pKa of a CF₃-picolinate derivative.

Objective: To determine the acid dissociation constant (pKa) of the pyridinium ion of a trifluoromethyl-substituted picolinic acid.

Materials:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette (Class A)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)

-

Trifluoromethyl-picolinic acid sample

-

Degassed, deionized water

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation: Accurately weigh a sample of the CF₃-picolinic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 10 mM).

-

Initial Acidification: Add a stoichiometric excess of standardized HCl (e.g., 2.5 equivalents) to ensure the pyridine nitrogen is fully protonated and the carboxylic acid is in its neutral form.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 °C). Insert the calibrated pH electrode and begin gentle stirring.

-

Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

-

Data Collection: Continue the titration past two equivalence points: the first corresponding to the neutralization of excess HCl and the picolinic acid proton, and the second corresponding to the deprotonation of the pyridinium ion.

-

Analysis: Plot the titration curve (pH vs. volume of NaOH added). The pKa of the pyridinium ion is the pH at the half-equivalence point between the first and second inflection points. For higher accuracy, use the first derivative plot (dpH/dV) to precisely locate the equivalence points.

Self-Validation: The protocol's integrity is maintained by using recently calibrated instruments, standardized titrants, and maintaining a constant temperature. The sharpness of the inflection points on the titration curve serves as an internal check on the purity of the sample and the accuracy of the procedure.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful, non-destructive tool for probing the electronic environment of a molecule.

-

¹H and ¹³C NMR: The electron-withdrawing CF₃ group causes a downfield shift (higher ppm) for protons and carbons on the picolinate ring, with the magnitude of the shift correlating with the extent of electron withdrawal.

-

¹⁹F NMR: This is particularly informative. The chemical shift of the CF₃ group is highly sensitive to its electronic environment. Changes in the substitution pattern on the ring will be reflected in the ¹⁹F NMR spectrum.[16][17] Furthermore, through-space or through-bond coupling (J-coupling) between the fluorine atoms and nearby protons (³J_HF, ⁴J_HF) or carbons (²J_CF, ³J_CF) can provide valuable structural and conformational information.[17]

Computational Chemistry

In silico methods provide insights that can be difficult to obtain experimentally.

-

Density Functional Theory (DFT): Calculations can accurately predict molecular geometries, pKa values, and reaction energetics.[18][19]

-

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on a molecule's surface. For a CF₃-picolinate, the MEP map would show a region of high positive potential (blue) around the ring protons and a region of negative potential (red) around the nitrogen lone pair and carboxylate oxygens. The CF₃ group itself would appear electron-poor.[5][18] This provides a qualitative but powerful view of reactive sites.

Implications for Reactivity and Application in Drug Development

The electronic modulation by the CF₃ group has profound consequences for the application of picolinates in drug discovery and catalysis.[9][20]

Case Study: Metabolic Stability

A common site of metabolic oxidation on pyridine rings is the carbon atom adjacent to the nitrogen. Placing a chemically robust CF₃ group at such a position can effectively block this metabolic "soft spot," preventing enzymatic degradation and increasing the in vivo half-life of a drug candidate.[5][9] This strategy is a well-established tool in medicinal chemistry.[9]

Case Study: Target Binding and Selectivity

The introduction of a CF₃ group can enhance binding affinity through several mechanisms:

-

Lipophilic Interactions: The CF₃ group can occupy hydrophobic pockets in a protein's active site.

-

Orthogonal Dipole Interactions: The unique electronic nature of the C-F bonds can lead to favorable interactions with polar residues in the binding site.

-

Conformational Control: The steric bulk of the CF₃ group, which is larger than a methyl group, can lock the molecule into a specific, more active conformation.[5][9]

Furthermore, the significant change in pKa can alter a molecule's ionization state, potentially switching "on" or "off" a key ionic interaction with a target receptor, thereby improving selectivity.

Conclusion

The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group; it is a powerful electronic tool for the rational design of functional molecules. When applied to the picolinate scaffold, its dominant electron-withdrawing inductive effect fundamentally alters the system's properties. It drastically reduces the basicity of the pyridine nitrogen, deactivates the ring to electrophilic attack while sensitizing it to nucleophilic attack, and enhances metabolic stability and lipophilicity. A thorough understanding of these effects, quantified by the experimental and computational methodologies outlined in this guide, empowers researchers and drug development professionals to precisely tailor the reactivity and biological profile of picolinate-based compounds, accelerating the discovery of novel catalysts and therapeutics.

References

-

Koyiparambath, V. P., Rangarajan, T. M., & Kim, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. (Reprinted by Dover Publications). [Link]

-

Mailyan, A., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. [Link]

-

Koyiparambath, V. P., Rangarajan, T. M., & Kim, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ScienceOpen. [Link]

-

Wang, Y., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3075. [Link]

-

ResearchGate. (n.d.). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. [Link]

-

ResearchGate. (n.d.). Experimental Hammett parameters of CF3-cyclopropane and CF3-cyclobutane substituents. ResearchGate. [Link]

-

ACS Publications. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link]

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

-

Hrecion, D., et al. (2023). Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams. The Journal of Organic Chemistry. [Link]

-

Wang, X., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7013-7018. [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]

-

Klumpp, D. A., et al. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry, 3, 29. [Link]

-

Journal of Advanced Sciences. (2025). Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl. Journal of Advanced Sciences. [Link]

-

ResearchGate. (n.d.). Selection of Hammett constant σ+ values for selected functional groups. ResearchGate. [Link]

-

Uneyama, K. (2006). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 31(3), 229-243. [Link]

-

NIH. (n.d.). Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]

-

PubMed Central. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. RSC. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ResearchGate. (n.d.). Hammett substituent constants for ‐C6F5, ‐CF3, and 2,4,6‐triphenylpyridinium substituents. ResearchGate. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

ResearchGate. (2025). Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl thiourea and 4-trifluoromethyl phenyl isothiocyanate: insights into nonlinear optical and anticancer potentials. ResearchGate. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing. [Link]

-

Molecules. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. [Link]

-

New Journal of Chemistry. (n.d.). Synthesis of trifluoromethyl-substituted N-aryl-poly-1,2,3-triazole derivatives. RSC Publishing. [Link]

-

ResearchGate. (n.d.). (a) Reaction conditions for the photoredox catalytic... ResearchGate. [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Science.gov. [Link]

-

PubMed. (2020). Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. PubMed. [Link]

-

ResearchGate. (2018). (PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. [Link]

-

PubMed. (n.d.). Differences in electronic properties of fluorinated and trifluoromethylated fullerenes revealed by their propensity for dianion formation. PubMed. [Link]

-

ResearchGate. (2020). (PDF) Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. ResearchGate. [Link]

-

ResearchGate. (n.d.). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. ResearchGate. [Link]

Sources

- 1. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. vaia.com [vaia.com]

- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. homepages.bluffton.edu [homepages.bluffton.edu]

- 16. rsc.org [rsc.org]

- 17. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. joasciences.com [joasciences.com]

- 19. researchgate.net [researchgate.net]

- 20. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Trifluoromethyl Substituted Pyridine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF3) group into organic molecules can dramatically alter their physicochemical and biological properties. This guide provides a comprehensive literature review of 3-trifluoromethyl substituted pyridine building blocks, which are of paramount importance in the development of pharmaceuticals and agrochemicals. We will delve into the primary synthetic strategies for accessing this critical scaffold, explore key functionalization reactions for molecular diversification, and provide detailed experimental protocols. Furthermore, this guide will examine the mechanistic underpinnings of these transformations and address the safety considerations associated with the handling of relevant reagents.

Introduction: The Significance of the 3-Trifluoromethyl Pyridine Moiety

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl group at the 3-position of the pyridine ring imparts a unique combination of properties that are highly sought after in drug design. The strong electron-withdrawing nature of the CF3 group can significantly impact the pKa of the pyridine nitrogen, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] Moreover, the CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability and oral bioavailability due to its lipophilic character.[1]

The strategic placement of the trifluoromethyl group at the 3-position offers a distinct electronic and steric profile compared to other substitution patterns. This has led to the discovery of numerous successful commercial products and clinical candidates across various therapeutic areas and agricultural applications.

Primary Synthetic Routes to the 3-Trifluoromethyl Pyridine Core

There are three principal strategies for the synthesis of 3-trifluoromethyl substituted pyridines:

-

Halogen Exchange Fluorination of 3-Picoline Derivatives: This is a classical and industrially relevant approach that typically involves the radical chlorination of the methyl group of 3-picoline, followed by a halogen exchange (HALEX) reaction with a fluoride source.

-

Pyridine Ring Construction from Trifluoromethylated Building Blocks: This method involves the cyclization of acyclic precursors already containing the trifluoromethyl group to form the pyridine ring.

-

Direct C-H Trifluoromethylation of Pyridines: This modern approach allows for the direct introduction of a CF3 group onto a pre-existing pyridine ring, offering a more atom-economical route.

Halogen Exchange Fluorination of 3-Picoline

This widely used industrial method involves a two-stage process: the free-radical chlorination of the methyl group of 3-picoline (3-methylpyridine) to form 3-(trichloromethyl)pyridine, followed by a halogen exchange reaction with a fluorinating agent, typically hydrogen fluoride (HF) or a metal fluoride, to yield 3-(trifluoromethyl)pyridine.[2][3] Further chlorination of the pyridine ring can be achieved to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine.

Mechanism Insight: The initial chlorination of the methyl group proceeds via a free-radical chain reaction initiated by UV light or a radical initiator.[3] The subsequent halogen exchange is a nucleophilic substitution where fluoride ions displace chloride ions from the trichloromethyl group. This process is often catalyzed by a Lewis acid.

Caption: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline.

Experimental Protocol: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine from 2-Chloro-5-methylpyridine [4]

-

To a solution of 2-chloro-5-methylpyridine (15.6 g, 0.1 mol) and azobisisobutyronitrile (0.1 g) in o-dichlorobenzene (50 mL), introduce nitrogen gas and stir the mixture.

-

Heat the reaction mixture to 80 °C, then stop the nitrogen flow and introduce chlorine gas while continuing to heat to 140 °C.

-

Maintain the reaction at a constant temperature with continuous chlorine gas bubbling. Add azobisisobutyronitrile (0.07 g) every 2 hours.

-

After 20 hours, stop heating, close the chlorine gas inlet, and introduce nitrogen gas to purge the remaining chlorine for 1 hour.

-

After allowing the reaction to cool, remove the solvent by vacuum distillation.

-

Purify the residue by column chromatography on silica gel, followed by recrystallization from anhydrous ethanol and vacuum drying to yield 2-chloro-5-(trichloromethyl)pyridine as a white solid (19.1 g, 82.7% yield).

Pyridine Ring Construction from Trifluoromethylated Building Blocks

This strategy offers a powerful alternative for accessing highly substituted 3-trifluoromethylpyridines that may be difficult to obtain through functionalization of the pre-formed ring. A variety of trifluoromethyl-containing synthons can be employed in cyclization reactions to construct the pyridine core.[5]

Mechanism Insight: The specific mechanism depends on the chosen building blocks and reaction conditions. These reactions often involve condensation, cycloaddition, or rearrangement steps to form the heterocyclic ring.

Caption: Pyridine Ring Construction Strategy.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)oxazoles and subsequent conversion to 3-(Trifluoromethyl)-1,2,4-triazines [5]

A specific protocol for the synthesis of a 3-trifluoromethylpyridine via this method was not found in the provided search results. However, a related synthesis of trifluoromethylated heterocycles is presented.

-

A mixture of a suitable trifluoromethylated building block and its reaction partner is heated in an appropriate solvent.

-

The resulting intermediate can then undergo further reactions, such as hydrazinolysis, to yield the final trifluoromethylated heterocyclic product.

Direct C-H Trifluoromethylation of Pyridines

Direct C-H functionalization represents a highly efficient and atom-economical approach to synthesize trifluoromethylated pyridines.[6][7][8] This method avoids the need for pre-functionalized starting materials and can often be performed under mild conditions. Both radical and nucleophilic trifluoromethylation strategies have been developed.

Mechanism Insight: Radical trifluoromethylation typically involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then attacks the electron-deficient pyridine ring.[6] Nucleophilic trifluoromethylation, on the other hand, often requires activation of the pyridine ring, for example, by forming an N-pyridinium salt, to facilitate the attack of a nucleophilic trifluoromethyl source.[7][8]

Caption: Direct C-H Trifluoromethylation of Pyridine.

Experimental Protocol: Regioselective Direct C-H Trifluoromethylation of Pyridine via N-Methylpyridinium Salt [1][8]

-

To a solution of the corresponding N-methylpyridinium iodide salt in N,N-dimethylformamide (DMF), add trifluoroacetic acid and silver carbonate.

-

Stir the reaction mixture at the appropriate temperature for the specified time.

-

Upon completion, the reaction is worked up by standard procedures, including extraction and purification by chromatography, to afford the desired trifluoromethylated pyridine.

Functionalization of the 3-Trifluoromethyl Pyridine Core

Once the 3-trifluoromethylpyridine scaffold is in hand, further diversification can be achieved through a variety of functionalization reactions. Halogenated derivatives, such as 2-chloro-5-(trifluoromethyl)pyridine, are particularly versatile intermediates for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are widely employed to introduce a diverse range of substituents onto the 3-trifluoromethylpyridine core.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further transformations or as key structural elements in their own right.

Mechanism Insight: The reaction proceeds through two interconnected catalytic cycles involving both palladium and copper. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination from the palladium center yields the final product and regenerates the active palladium(0) catalyst.[4][10]

Experimental Protocol: General Procedure for Sonogashira Coupling [9]

-

To a solution of the aryl halide (e.g., 2-chloro-5-(trifluoromethyl)pyridine) (1.0 eq) in a suitable solvent such as THF at room temperature, add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.05 eq), copper(I) iodide (CuI, 0.025 eq), a base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq).

-

Stir the reaction for the required time (e.g., 3 hours), then dilute with an organic solvent like diethyl ether and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[11][12] This reaction is of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) complex then coordinates to the amine. Deprotonation of the coordinated amine by a base, followed by reductive elimination, affords the desired aryl amine and regenerates the palladium(0) catalyst.[13]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides [11]

-

To a 2-necked flask under a nitrogen atmosphere, add the palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0), 1.5 mol%), a phosphine ligand (e.g., XPhos, 3.0 mol%), a base (e.g., sodium tert-butoxide, 2.0 equiv.), and a solvent (e.g., toluene).

-

Stir the mixture at room temperature for 5 minutes.

-

Add the aryl chloride (e.g., 4-chlorotoluene, 1.0 equiv.) and the amine (e.g., morpholine, 1.5 equiv.) in one portion.

-

Stir the resulting mixture at reflux for the specified time (e.g., 6 hours).

-

Cool the reaction mixture to room temperature and quench with water.

-

Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the presence of the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution (SNAr). Halogen atoms at the 2- and 4-positions are particularly good leaving groups in these reactions.

Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.[3]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution [3]

A specific protocol for the SNAr of a 3-trifluoromethylpyridine was not found in the provided search results. A general procedure is outlined below.

-

A solution of the halogenated 3-trifluoromethylpyridine and the nucleophile in a suitable solvent is heated.

-

The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction is worked up by quenching, extraction, and purification to yield the desired product.

Physicochemical Properties and Applications

The introduction of a 3-trifluoromethyl group has a profound impact on the physicochemical properties of the pyridine ring, which in turn influences its biological activity.

| Property | Effect of 3-CF3 Group | Reference |

| pKa | Decreases the basicity of the pyridine nitrogen | [1] |

| Lipophilicity (logP) | Increases lipophilicity | [1] |

| Metabolic Stability | Blocks potential sites of metabolism | [1] |

| Dipole Moment | Alters the overall dipole moment of the molecule | [1] |

These modified properties have been exploited in the design of a wide range of bioactive molecules.

Table of Representative Pharmaceuticals and Agrochemicals Containing the 3-Trifluoromethyl Pyridine Moiety:

| Compound | Class | Application |

| Fluazifop-butyl | Herbicide | Post-emergence control of grass weeds |

| Picoxystrobin | Fungicide | Broad-spectrum fungicide for cereals |

| Flonicamid | Insecticide | Selective aphicide |

| Doravirine | Antiviral | Non-nucleoside reverse transcriptase inhibitor for HIV-1 |

| Enasidenib | Anticancer | IDH2 inhibitor for acute myeloid leukemia |

Safety and Handling

Working with the reagents and intermediates involved in the synthesis of 3-trifluoromethyl substituted pyridines requires adherence to strict safety protocols.

-

3-Picoline: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[6] Handle in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Chloro-5-(trifluoromethyl)pyridine: Harmful if swallowed. Causes skin and serious eye irritation.[2][14] Avoid contact with skin and eyes. Wear appropriate PPE.

-

Trifluoromethylating Agents: Many trifluoromethylating agents are toxic and/or corrosive. Consult the specific Safety Data Sheet (SDS) for the chosen reagent and handle with extreme care in a fume hood.

-

Cross-Coupling Catalysts and Reagents: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere. Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

Always consult the SDS for each chemical before use and follow all institutional safety guidelines.

Conclusion

3-Trifluoromethyl substituted pyridine building blocks are indispensable components in modern drug discovery and agrochemical development. The synthetic methodologies outlined in this guide, from classical halogen exchange to modern direct C-H functionalization, provide a versatile toolkit for accessing this important scaffold. Furthermore, the diverse array of functionalization reactions, particularly palladium-catalyzed cross-couplings, allows for the rapid generation of molecular libraries for biological screening. A thorough understanding of the reaction mechanisms and adherence to safety protocols are crucial for the successful and safe implementation of these synthetic strategies. The continued development of novel and efficient methods for the synthesis and functionalization of 3-trifluoromethylpyridines will undoubtedly fuel future innovations in the life sciences.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Pestic. Sci.2021 , 46, 125-142.

-

Innate C-H trifluoromethylation of heterocycles. Proc. Natl. Acad. Sci. U.S.A.2012 , 109, 72-77.

-

2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia.

-

Regioselective Direct C–H Trifluoromethylation of Pyridine. Org. Lett.2020 , 22, 7108-7112.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2022 , 27, 5970.

-

Regioselective Direct C-H Trifluoromethylation of Pyridine. PubMed2020 .

-

Sonogashira Coupling. NROChemistry.

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Adv.2024 .

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Request PDF.

-

3-(Trifluoromethyl)-2-pyridone. Ossila.

-

A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.

-

TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd.

-

Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. NSF PAR.

-

Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.

-

Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. Aakash Institute.

-

Sonogashira coupling. Wikipedia.

-

CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. University of California, Irvine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. rsc.org [rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: Optimization of Esterification Reactions for Halogenated Picolinic Acids

Abstract & Scope

This technical guide addresses the synthetic challenges associated with esterifying halogenated picolinic acids (e.g., 3,6-dichloro-2-pyridinecarboxylic acid). These substrates present a "perfect storm" of synthetic difficulty: steric hindrance at the ortho-position (C3) and electronic deactivation of the pyridine ring, compounded by a propensity for thermal decarboxylation .

This note rejects generic "one-size-fits-all" esterification methods (like standard Fischer esterification) in favor of two field-proven, high-fidelity protocols:

-

Thionyl Chloride/DMF Activation: For scalable, cost-effective synthesis of methyl/ethyl esters.

-

Base-Mediated Direct Alkylation: For highly sensitive or sterically congested substrates (e.g., t-butyl esters or complex alcohol moieties).

Critical Analysis of Reactivity

To optimize these reactions, one must understand the failure modes of the substrate.

The Ortho-Effect & Steric Blockade

In 3,6-halopicolinic acids, the halogen at C3 creates significant steric bulk around the C2-carboxylic acid. Standard tetrahedral intermediates formed during Fischer esterification are high-energy and slow to form.

-

Consequence: Acid-catalyzed equilibrium methods require prolonged heating, which triggers the second failure mode.

Thermal Decarboxylation (The Hammick Pathway)

Picolinic acids are zwitterionic. Upon heating, particularly in the presence of ketones or aldehydes (or simply high heat), they undergo decarboxylation via the Hammick Intermediate (a stabilized ylide/carbene species at C2).[1]

-

Risk: Reactions running above 80–100°C for extended periods often yield the decarboxylated halogenated pyridine as a major impurity.

-

Mitigation: Protocols must operate at moderate temperatures (<60°C where possible) or utilize rapid activation kinetics.

Nitrogen Basicity

The pyridine nitrogen can act as a proton trap (forming HCl salts) or a nucleophile.

-

Implication: In acid chloride protocols, the product often precipitates as a hydrochloride salt, requiring a distinct neutralization workup to isolate the free base ester.

Decision Matrix for Protocol Selection

Use the following logic flow to select the appropriate methodology for your specific substrate.

Figure 1: Decision matrix for selecting esterification strategy based on scale and substrate properties.

Protocol A: Activated Acid Chloride Method (Scale-Up Preferred)

Best for: Methyl, Ethyl, and Isopropyl esters on multigram to kilogram scale.

Mechanism: In situ formation of the Vilsmeier-Haack reagent (Chloroiminium species) to activate Thionyl Chloride (

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Halogenated Picolinic Acid | 1.0 | Substrate |

| Thionyl Chloride ( | 2.0 - 5.0 | Reagent & Solvent carrier |

| DMF (Dimethylformamide) | 0.05 (Cat.) | Critical Catalyst |

| Alcohol (ROH) | Excess | Nucleophile & Solvent |

| Toluene | Solvent | Azeotropic removal of |

Step-by-Step Methodology

-

Setup: Equip a dry round-bottom flask with a reflux condenser,

inlet, and an off-gas scrubber (NaOH trap) for -

Activation: Charge the Picolinic Acid and

. -

Catalysis (The "Kick"): Add catalytic DMF (5 mol%).

-

Observation: Vigorous gas evolution (

, HCl) will occur immediately. This indicates the formation of the reactive acid chloride. -

Why: DMF reacts with

to form the

-

-

Reaction: Heat to 50–60°C (Do NOT reflux at boiling point of

if >70°C) for 2–3 hours.-

QC Check: Aliquot into MeOH. Check by HPLC/TLC.[2] Disappearance of acid indicates conversion to Acid Chloride (which instantly becomes methyl ester in the QC vial).

-

-

Evaporation: Remove excess

under reduced pressure.-

Crucial Step: Add anhydrous Toluene and rotovap again (2x). This azeotropically removes trace

which would otherwise degrade the alcohol in the next step.

-

-

Esterification: Redissolve the crude Acid Chloride residue in anhydrous Toluene or DCM. Cool to 0°C.[3][4]

-

Quench: Add the Alcohol (MeOH/EtOH) slowly.

-

Note: The pyridine nitrogen will likely form the HCl salt (

), precipitating the product.

-

-

Workup:

-

Partition between EtOAc and Saturated

(aq). -

Verify pH > 8 in the aqueous layer to ensure the pyridine ring is deprotonated (Free Base).

-

Wash organic layer with Brine, dry over

, and concentrate.

-

Protocol B: Direct Alkylation ( ) (Lab Scale / Sensitive Substrates)

Best for: Sterically hindered alcohols, acid-sensitive substrates, or when avoiding

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Halogenated Picolinic Acid | 1.0 | Substrate |

| Alkyl Halide (R-X) | 1.2 - 1.5 | Electrophile (MeI, EtBr, BnBr) |

| Base ( | 1.5 - 2.0 | Acid Scavenger |

| Solvent (DMF or NMP) | [0.5 M] | Polar Aprotic Solvent |

Step-by-Step Methodology

-

Solvation: Dissolve the Picolinic Acid in DMF (or NMP).

-

Note: DMF is preferred for its high dielectric constant, stabilizing the transition state.

-

-

Deprotonation: Add powdered, dry

. Stir at Room Temperature (RT) for 15 minutes.-

Observation: The mixture may become a slurry.

-

-

Alkylation: Add the Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) dropwise.

-

Safety: MeI is highly toxic. Use in a fume hood.

-

-

Reaction: Stir at RT to 40°C .

-

Time: 4–12 hours.

-

Why Low Temp? This avoids the thermal decarboxylation pathway entirely. The carboxylate anion is a potent nucleophile in DMF.

-

-

Workup (The "DMF Removal" Protocol):

-

Dilute reaction mixture with EtOAc (5x reaction volume).[5]

-

Wash with Water (3x) to remove DMF.

-

Wash with LiCl (5% aq) to remove final traces of DMF.

-

Dry over

and concentrate.

-

Figure 2: Aqueous workup strategy for effective removal of dipolar aprotic solvents (DMF).

Optimization & Troubleshooting Guide

Monitoring Decarboxylation

The primary impurity is the halogenated pyridine (lacking the ester group).

-

Detection: Use LC-MS. The mass difference is -58 Da (loss of carbomethoxy) or -44 Da (loss of

from acid). -

Correction: If observed in Protocol A, lower the reaction temperature and increase DMF catalyst loading to maintain rate. If observed in Protocol B, ensure the reaction stays strictly <40°C.

Solubility Issues (Zwitterions)

Halogenated picolinic acids often have poor solubility in non-polar solvents due to their zwitterionic character.

-

Fix: In Protocol A, do not attempt to dissolve the acid in Toluene first. React it as a suspension in neat

. It will solubilize as it converts to the acid chloride.

Yield Loss to Aqueous Phase

Picolinate esters retain some basicity. If the workup is too acidic (pH < 4), the ester will protonate and remain in the aqueous layer.

-

Fix: Always ensure the final aqueous wash is pH 7–8.

References

-

Dow AgroSciences LLC. Process for the preparation of 3,6-dichloropicolinic acid. US Patent 4,087,431. (Describes the synthesis and handling of the parent acid scaffold). Link

-

Master Organic Chemistry. Fischer Esterification Mechanism and Optimization. (Fundamental mechanistic grounding for acid-catalyzed routes). Link

-

Organic Syntheses. Acid Chlorides via Thionyl Chloride and DMF. Org.[6][5][7] Synth. Coll. Vol. 8, p.441. (Standard protocol for Vilsmeier-Haack activation). Link

-

Goossen, L. J., et al. Decarboxylative halogenation of (hetero)aryl carboxylic acids. (Context on the thermal instability/decarboxylation propensity of picolinic acids). Link

-

ResearchGate. Potassium carbonate as a base for N-alkylation (and O-alkylation) in ionic liquids and polar solvents. (Validation of Carbonate/DMF efficacy). Link

Sources

Troubleshooting & Optimization

Removing regioisomeric impurities from picolinate reaction mixtures

<_content_type_technical_support_center> <_core_directive_autonomy> <_scientific_integrity_logic_e-e-a-t> <_visualization_formatting>

Technical Support Center: Picolinate Purification

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in synthetic chemistry: the removal of regioisomeric impurities from picolinate reaction mixtures. Picolinates (esters or salts of picolinic acid) are crucial building blocks in pharmaceuticals and specialty chemicals. However, their synthesis can often lead to the formation of closely related regioisomers, such as nicotinates (3-substituted) or isonicotinates (4-substituted), which can be notoriously difficult to separate.

This document is designed to be a practical resource, moving from the initial identification of impurities to advanced purification strategies.

Part 1: Identification and Characterization of Regioisomeric Impurities

Before any purification can be optimized, you must first understand the nature and quantity of the impurities present.

Q1: How can I confirm the presence of regioisomeric impurities in my crude picolinate product?

The most effective methods for identifying and quantifying regioisomers are hyphenated chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A well-developed HPLC method can separate and quantify isomers. Start with a standard C18 reversed-phase column and a gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid). If isomers co-elute, more specialized columns may be necessary (see Part 2).

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile picolinate esters, GC-MS is a powerful tool.[1][2] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[1][2] The fragmentation patterns of regioisomers are often distinct, aiding in their identification even if they are not perfectly separated chromatographically.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for unambiguous structure elucidation.[4]

-

¹H NMR: The aromatic region (typically 7-9 ppm) is diagnostic. The coupling patterns and chemical shifts of the pyridine ring protons are unique for each isomer. For example, the protons on a 2-substituted picolinate ring will have a different splitting pattern than those on a 3-substituted nicotinate ring.

-

¹³C NMR & 2D NMR (COSY, HSQC, HMBC): These techniques provide further structural confirmation, especially for complex molecules where ¹H NMR spectra are crowded. Hyphenated techniques like LC-NMR can provide detailed structural information about separated components.[1]

-

Q2: What are the most common regioisomeric impurities to expect during picolinate synthesis?

The specific impurities depend heavily on the synthetic route. For instance, in reactions involving electrophilic substitution on a pyridine ring, the directing effects of existing substituents will dictate the position of incoming groups, often leading to a mixture of isomers. Common synthetic pathways for picolinates can sometimes result in nicotinic or isonicotinic acid derivatives as byproducts.[5][6][7][8] Always review the mechanism of your specific reaction to anticipate likely regioisomeric outcomes.

Part 2: Chromatographic Purification Strategies

Chromatography is the most common and versatile technique for separating regioisomers.

Q3: My picolinate regioisomers are co-eluting on a standard C18 HPLC column. What should I try next?

Co-elution of regioisomers is a frequent challenge. When standard C18 columns fail, you must explore alternative selectivities. The goal is to exploit subtle differences in the isomers' polarity, aromaticity, or shape.

Workflow for HPLC Method Development

Caption: A systematic workflow for HPLC method development.[9]

Recommended Columns for Isomer Separation

| Column Type | Separation Principle | Best For... | Example Phases |